molecular formula C23H19N5OS B2600889 2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841209-42-5

2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2600889
CAS No.: 841209-42-5
M. Wt: 413.5
InChI Key: QDSUTTBIUKTVMS-UHFFFAOYSA-N
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Description

2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoxaline core, which is a fused ring system containing nitrogen atoms, and is substituted with an amino group, a benzyl group, and a thiophen-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials to form the pyrroloquinoxaline core, followed by functional group modifications to introduce the amino, benzyl, and thiophen-2-ylmethyl substituents.

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-nitroaniline derivative, with a diketone or an aldehyde under acidic or basic conditions.

    Introduction of Substituents: The amino group can be introduced via nucleophilic substitution reactions, while the benzyl and thiophen-2-ylmethyl groups can be added through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating Agents: Alkyl halides such as benzyl chloride or thiophen-2-ylmethyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. It can be used as a lead compound for drug development.

    Biological Studies: It can be employed in studies to understand its interaction with biological targets, such as enzymes or receptors, and to elucidate its mechanism of action.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and processes.

    Material Science: Due to its heterocyclic structure, it may have applications in the development of organic semiconductors or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline-2,3-dione, which have similar structural features and potential biological activities.

    Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxamide, which share the thiophene moiety and may exhibit similar chemical reactivity.

    Pyrroloquinoline Derivatives: Compounds like pyrroloquinoline quinone, which have a fused ring system similar to the pyrroloquinoxaline core.

Uniqueness

2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of substituents and the resulting structural complexity. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-1-benzyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c24-21-19(23(29)25-13-16-9-6-12-30-16)20-22(27-18-11-5-4-10-17(18)26-20)28(21)14-15-7-2-1-3-8-15/h1-12H,13-14,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSUTTBIUKTVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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